6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-6-8-4-5-9(11(16)17)14-10(8)7-15/h4-5H,6-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGRJHUIQHGYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090417-89-1 | |
| Record name | 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its structural features that can be leveraged in the design of novel pharmaceutical agents. Its pyrrolopyridine framework is known for conferring biological activity, particularly in the context of enzyme inhibition and receptor modulation.
Anticancer Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. The ability to inhibit specific kinases involved in cancer progression is a focal point of ongoing studies. For instance, compounds with similar structures have been shown to inhibit the activity of protein kinases which are crucial in tumor growth and proliferation.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have indicated that related compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Drug Development
The synthesis of 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid is being explored for its potential as a lead compound in drug discovery.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the biological activity of new drug candidates. The unique substituents on the pyrrolopyridine core can be modified to enhance potency and selectivity against target enzymes or receptors. This approach is critical for developing more effective therapeutic agents with fewer side effects.
Formulation Development
The compound's solubility and stability characteristics are being assessed for formulation into drug delivery systems. Its potential to be incorporated into nanoparticles or liposomes could enhance bioavailability and targeted delivery to specific tissues.
Biochemical Research
In addition to its medicinal applications, this compound serves as a valuable biochemical tool.
Enzyme Inhibition Studies
The compound can be utilized in enzyme inhibition assays to elucidate the mechanisms of action of various biological pathways. Its ability to act as an inhibitor can help identify critical enzymatic processes relevant to disease states.
Cellular Studies
In vitro studies using this compound can provide insights into cellular signaling pathways and metabolic processes. Understanding how this compound interacts with cellular components can lead to discoveries regarding its therapeutic potential.
Comprehensive Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity and neuroprotection | Inhibition of specific kinases; modulation of neurotransmitter systems |
| Drug Development | Lead compound for drug discovery | Structure-activity relationship optimization; formulation into delivery systems |
| Biochemical Research | Enzyme inhibition and cellular studies | Insights into enzymatic processes; cellular signaling pathway interactions |
Case Studies
Several case studies illustrate the applications of this compound:
Case Study on Anticancer Properties
A recent study demonstrated that modifications of the pyrrolopyridine structure led to compounds with enhanced inhibitory effects on cancer cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer drugs.
Neuroprotective Mechanism Exploration
Another investigation focused on the neuroprotective mechanisms of related compounds in models of oxidative stress-induced neuronal damage, highlighting the potential therapeutic applications of this class of compounds in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key structural and functional attributes of the target compound with related pyrrolo-heterocycles:
Key Observations
Heterocycle Core :
- The target compound and derivatives share a pyrrolo[3,4-b]pyridine core, whereas zopiclone and its impurities use a pyrrolo[3,4-b]pyrazine (two nitrogens in the six-membered ring). This difference impacts electronic properties and binding affinity in bioactive compounds .
Functional Groups :
- Boc Protection : Present in the target compound and ’s carbamate derivative, the Boc group enhances solubility in organic solvents and prevents unwanted reactions during synthesis .
- Carboxylic Acid vs. Ester : The target’s carboxylic acid (position 2) contrasts with zopiclone’s methylpiperazinecarboxylate ester (position 5). This difference affects polarity, with the carboxylic acid increasing water solubility .
Pharmacological Relevance: Zopiclone and eszopiclone are clinically used hypnotics, with protein binding rates of 52–59% and bioavailability influenced by ester groups . The target compound’s lack of an ester or chloropyridinyl substituent suggests non-pharmacological applications, such as intermediate synthesis.
Impurities and Stability :
- Zopiclone impurities (e.g., Impurity C) highlight the importance of substituent stability. The absence of the ester group in Impurity C reduces metabolic resistance, making it a critical quality control marker .
Biological Activity
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid (commonly referred to as Boc-protected pyrrolo compound) is a complex organic molecule with significant potential in medicinal chemistry. This compound features a pyrrolopyridine structure, which is known for its diverse biological activities, including enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C13H16N2O4
- Molecular Weight : 264.28 g/mol
- CAS Number : 2090417-89-1
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Binding Affinity : Research indicates that it may exhibit favorable binding characteristics to proteins involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Enzyme Inhibition
Studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The Boc-protected pyrrolo compound may share these properties due to its structural similarities.
| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| Compound A | COX | Competitive | 5.0 |
| Compound B | LOX | Non-competitive | 10.0 |
| Boc-Pyrrolo | TBD | TBD | TBD |
Note: Specific IC50 values for the Boc-pyrrolo compound are currently being investigated.
Case Studies
- Retinol-Binding Protein 4 (RBP4) Antagonism :
-
Therapeutic Applications :
- Compounds derived from pyrrolopyridine frameworks have shown promise in treating conditions such as diabetes and obesity by modulating lipid metabolism and reducing inflammation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for determining its suitability as a therapeutic agent:
- Absorption : Preliminary data suggest good oral bioavailability.
- Metabolism : The compound may undergo hepatic metabolism; however, specific metabolic pathways remain to be elucidated.
- Toxicity Profile : Toxicological studies are necessary to assess safety profiles, particularly regarding long-term exposure.
Future Directions
Further research is needed to fully characterize the biological activity of this compound. Key areas for future investigation include:
- Detailed Structure-Activity Relationship (SAR) Studies : Understanding how structural modifications impact biological activity.
- In Vivo Efficacy Studies : Evaluating therapeutic effects in animal models.
- Clinical Trials : Assessing safety and efficacy in human subjects.
Q & A
Q. What are the key synthetic routes for preparing 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid, and how is purity optimized?
Methodological Answer: The synthesis typically involves multi-step strategies:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group early to protect reactive amines, as seen in analogous pyrrolopyridine syntheses .
Cyclization : Use catalysts like Pd/C under hydrogenation conditions (e.g., argon atmosphere) to form the fused pyrrolopyridine core .
Carboxylic Acid Functionalization : Employ ester hydrolysis or direct carboxylation under basic conditions.
Purification : Utilize column chromatography (silica gel) or preparative HPLC to isolate the compound. Validate purity via TLC, HPLC (>95% purity), and mass spectrometry .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and Boc-group integrity. Compare chemical shifts with structurally related pyrrolopyridines (e.g., δ ~1.4 ppm for Boc methyl groups) .
- IR Spectroscopy : Detect carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad peak) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C14H19N2O4: 279.1346).
Advanced Research Questions
Q. How can reaction conditions be optimized for hydrogenation steps in pyrrolopyridine synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C, Raney Ni, or PtO2 under varying H2 pressures (1–5 atm) to improve yield and reduce side products .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Solvent Effects : Compare polar aprotic solvents (DMF, THF) vs. protic solvents (MeOH) for reaction efficiency. For example, THF may enhance solubility of Boc-protected intermediates .
Q. How should researchers resolve contradictions in NMR data for pyrrolopyridine derivatives?
Methodological Answer:
- Dynamic Effects : Account for rotational barriers in Boc groups or ring puckering, which can split signals. Use variable-temperature NMR to identify dynamic processes .
- Computational Validation : Compare experimental 1H/13C shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure of a derivative (e.g., methyl ester) .
Q. What strategies are effective for evaluating kinase inhibitory activity of this compound?
Methodological Answer:
- In Vitro Kinase Assays : Use FRET-based or ADP-Glo™ assays to measure IC50 against targets like RET kinase (structurally related pyrrolopyrimidines show IC50 < 100 nM) .
- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina). Focus on hydrogen bonding with the carboxylic acid moiety .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
Q. How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC .
- Long-Term Stability : Store at 4°C, 25°C, and 40°C with 60% RH. Assess purity monthly for 6–12 months. Use QbD principles to model shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
